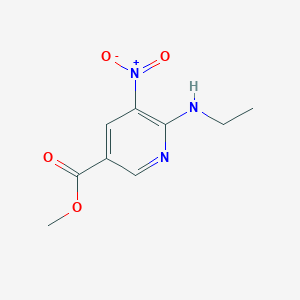

Methyl 6-(ethylamino)-5-nitronicotinate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 6-(ethylamino)-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-3-10-8-7(12(14)15)4-6(5-11-8)9(13)16-2/h4-5H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWSVWWTGXMSAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Synthetic Methodologies for Methyl 6 Ethylamino 5 Nitronicotinate

Historical Development of 5-Nitropyridine Synthesis Relevant to Nicotinates

The journey to efficiently synthesize 5-nitropyridines, including nicotinate (B505614) derivatives, has been a significant challenge in organic chemistry. Historically, the direct nitration of the pyridine (B92270) ring has been notoriously difficult due to the electron-deficient nature of the ring, which is further deactivated by the protonation of the ring nitrogen under typical acidic nitrating conditions. Early methods often resulted in low yields and a mixture of isomers, making the isolation of the desired 5-nitro product arduous.

A breakthrough in the field came with the development of alternative strategies that circumvent the direct nitration of the pyridine core. These methods often involve the construction of the nitropyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine ring with substituents that direct the incoming nitro group to the 5-position. The synthesis of 5-nitronicotinic acid derivatives, for example, has benefited from multi-step sequences that introduce the nitro group at a strategic point in the synthetic pathway. This often involves the use of a starting material where the 5-position is activated or where other positions are blocked, allowing for regioselective nitration.

Precursors and Initial Building Blocks for Methyl 6-(ethylamino)-5-nitronicotinate Synthesis

The retrosynthetic analysis of this compound reveals a logical disconnection at the C-N bond, pointing to two primary building blocks: an electrophilic pyridine component and a nucleophilic amine.

Methyl 6-chloro-5-nitronicotinate as a Pivotal Intermediate

The most critical precursor for the synthesis of this compound is Methyl 6-chloro-5-nitronicotinate. This compound serves as an activated electrophile, primed for nucleophilic attack. The chlorine atom at the 6-position acts as a good leaving group, and its departure is facilitated by the presence of the electron-withdrawing nitro group at the 5-position and the ester group at the 3-position. These groups stabilize the intermediate formed during the substitution reaction.

The synthesis of Methyl 6-chloro-5-nitronicotinate itself typically starts from 6-hydroxynicotinic acid. This precursor undergoes nitration to yield 6-hydroxy-5-nitronicotinic acid, which is then chlorinated, often using reagents like phosphorus oxychloride or thionyl chloride, to replace the hydroxyl group with a chlorine atom. Subsequent esterification with methanol (B129727) yields the pivotal intermediate, Methyl 6-chloro-5-nitronicotinate.

Table 1: Key Precursors and Intermediates

| Compound Name | Role in Synthesis |

|---|---|

| 6-Hydroxynicotinic acid | Starting material |

| 6-Hydroxy-5-nitronicotinic acid | Nitrated intermediate |

| Methyl 6-chloro-5-nitronicotinate | Pivotal electrophilic intermediate |

Utilization of Amine Nucleophiles in Pyridine Functionalization

The second key component in the synthesis is the amine nucleophile, in this case, ethylamine (B1201723). The nitrogen atom of ethylamine possesses a lone pair of electrons, making it nucleophilic and capable of attacking the electron-deficient carbon atom at the 6-position of the pyridine ring in Methyl 6-chloro-5-nitronicotinate. The choice of the amine nucleophile is critical as it determines the final substituent at the 6-position of the target molecule. The reactivity of the amine can be influenced by steric and electronic factors.

Established Synthetic Pathways to this compound

The primary and most effective method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Nicotinates

The SNAr reaction is a cornerstone of pyridine chemistry. In the synthesis of this compound, the reaction proceeds by the attack of ethylamine on the carbon atom bearing the chlorine atom in Methyl 6-chloro-5-nitronicotinate. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitro and ester groups. The subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the final product.

The efficiency of this reaction is highly dependent on the reaction conditions. Factors such as the solvent, temperature, and the presence of a base can significantly impact the reaction rate and yield.

Table 2: Illustrative SNAr Reaction Conditions for Synthesis of 6-amino-5-nitronicotinates

| Nucleophile | Solvent | Temperature (°C) | Base | Yield (%) |

|---|---|---|---|---|

| Ethylamine | Ethanol (B145695) | Reflux | Triethylamine (B128534) | >90 |

| Methylamine | Methanol | Room Temp | - | High |

| Ammonia (B1221849) | Dioxane | 100 | - | Good |

Note: The data in this table is illustrative and represents typical conditions for SNAr reactions on similar substrates. Actual yields may vary.

Approaches for Regioselective Nitration of Pyridine Rings at the 5-Position

While the SNAr reaction is the final step in forming the target molecule, the synthesis of the key precursor, Methyl 6-chloro-5-nitronicotinate, relies on the regioselective introduction of a nitro group at the 5-position of the pyridine ring. Direct nitration of a simple 6-chloronicotinate ester is challenging due to the deactivating nature of both the chlorine and the ester group.

Therefore, the strategy often involves starting with a pyridine derivative that is already functionalized in a way that directs nitration to the 5-position. As mentioned earlier, starting with 6-hydroxynicotinic acid allows for nitration, which is then followed by chlorination. This multi-step approach ensures the correct placement of the nitro group. The hydroxyl group at the 6-position can influence the electronic properties of the ring, making the 5-position more susceptible to electrophilic attack compared to a pyridine ring with a deactivating chloro substituent.

Table 3: Comparison of Nitration Strategies for Pyridine Derivatives

| Substrate | Nitrating Agent | Conditions | Major Product(s) |

|---|---|---|---|

| Pyridine | HNO3/H2SO4 | High Temp | Low yield of 3-Nitropyridine |

| 2-Hydroxypyridine | HNO3/H2SO4 | Milder | 5-Nitro-2-hydroxypyridine |

Esterification Methods for Carboxylic Acid Precursors

Should the synthesis proceed through the carboxylic acid intermediate, 6-(ethylamino)-5-nitronicotinic acid, a subsequent esterification step is necessary. Several established methods are suitable for this transformation.

One common and straightforward method is Fischer-Speier esterification . This involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and heating the mixture to reflux. chemicalbook.comresearchgate.net The reaction is an equilibrium process, and the use of excess alcohol drives it towards the product.

Another effective technique involves the conversion of the carboxylic acid to a more reactive acyl chloride. nih.gov Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to form the acyl chloride hydrochloride. nih.gov This intermediate is then reacted with methanol, often in the presence of a base like triethylamine to neutralize the generated HCl, to yield the methyl ester. nih.gov

Comparison of Esterification Methods:

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Carboxylic acid, Methanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents | Equilibrium-driven, may require large excess of alcohol |

| Acyl Chloride Formation | Carboxylic acid, SOCl₂, Methanol, Base (e.g., triethylamine) | Often room temperature | High yield, irreversible | Requires handling of corrosive reagents (SOCl₂) |

Emerging Synthetic Methodologies and Process Intensification

Recent advancements in chemical synthesis offer pathways to produce this compound with greater efficiency, safety, and sustainability.

Catalytic Approaches in Pyridine Synthesis and Functionalization

Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysis for the construction and functionalization of heterocyclic rings like pyridine. nih.gov Copper-catalyzed reactions, for example, have been developed for the modular synthesis of highly substituted pyridines through cascade reactions involving alkenylboronic acids and ketoximes. nih.gov These methods offer mild reaction conditions and good functional group tolerance. nih.gov While direct synthesis of the target molecule via these methods is complex, catalytic C-N cross-coupling reactions represent a powerful tool for the amination step, potentially offering milder conditions than traditional nucleophilic aromatic substitution.

N-Heterocyclic carbenes (NHCs) have also emerged as potent organocatalysts for synthesizing functionalized pyridines from alkynyl esters and enamines. thieme-connect.com Such catalytic cycloaddition strategies provide novel routes to the pyridine core. thieme-connect.com

Application of Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly influencing synthetic route design. For pyridine synthesis, this includes the development of one-pot, multi-component reactions that increase efficiency and reduce waste by combining several steps without isolating intermediates. acs.orgorganic-chemistry.org Microwave-assisted synthesis has been shown to be a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. acs.orgnih.gov

The choice of solvents is another key aspect of green chemistry. Replacing hazardous solvents with more environmentally benign alternatives like ethanol or even performing reactions under solvent-free conditions significantly improves the sustainability of the process. rsc.orgresearchgate.net The ultimate green oxidant is molecular oxygen or air, and methods that utilize air oxidation, for instance in the final aromatization step of a pyridine synthesis, are highly desirable. nih.govnih.gov

Green Chemistry Criteria for Pyridine Synthesis:

Atom Economy: Maximize the incorporation of all materials used in the process into the final product. Multi-component reactions are often advantageous.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. nih.govorganic-chemistry.org

Benign Solvents: Use of safer solvents and avoidance of volatile organic compounds. acs.org

Energy Efficiency: Employing methods like microwave irradiation can reduce energy consumption. acs.orgnih.gov

Considerations for High-Yield and Scalable Production

Transitioning a synthesis from the laboratory bench to industrial-scale production requires careful consideration of safety, cost, and efficiency. The nitration of pyridine derivatives, a key step in synthesizing the precursor, can involve highly energetic intermediates. researchgate.net Continuous flow chemistry offers a safer and more efficient alternative to traditional batch processing for such reactions. organic-chemistry.org

In a continuous flow setup, small amounts of reactants are continuously mixed and reacted in a microreactor, minimizing the accumulation of hazardous intermediates and allowing for better temperature control. researchgate.netorganic-chemistry.org This technology has been successfully applied to the synthesis of 4-nitropyridine, achieving high throughput and yield with enhanced safety. researchgate.net Such process intensification is crucial for the safe and economical large-scale production of nitroaromatic compounds. One-pot or telescoped processes, where multiple reaction steps are performed in a single reactor, are also preferred to minimize manual handling and solvent waste in large-scale operations. acsgcipr.org

Reactivity Profiles and Chemical Transformations of Methyl 6 Ethylamino 5 Nitronicotinate

Reactivity at the Ethylamino Moiety

The ethylamino group, a secondary amine attached to the pyridine (B92270) ring at the 6-position, serves as a primary site for nucleophilic and basic reactivity. Its interactions are significantly influenced by the electronic environment of the pyridine ring, which is rendered electron-poor by the ring nitrogen and the strongly electron-withdrawing nitro group at the 5-position.

Electrophilic Substitution Reactions on the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the ethylamino group is readily available for reaction with a variety of electrophiles. This reactivity is characteristic of secondary amines and leads to the formation of a range of substituted products. Common electrophilic substitution reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base results in the formation of the corresponding N-acyl derivative (an amide). This transformation is typically high-yielding and can be used to introduce a wide variety of functional groups or as a protecting group strategy.

Alkylation: The amine nitrogen can be alkylated using alkyl halides. However, this reaction can be challenging to control, as the resulting tertiary amine may be more nucleophilic than the starting secondary amine, potentially leading to overalkylation and the formation of a quaternary ammonium (B1175870) salt.

Sulfonylation: Treatment with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base like pyridine or triethylamine (B128534), yields the corresponding sulfonamide.

While the amine is a potent activating group for electrophilic substitution on the aromatic ring, the pyridine ring itself is inherently deactivated towards such reactions. uoanbar.edu.iqyoutube.com The combined deactivating effects of the ring nitrogen and the nitro and carboxylate groups make electrophilic attack on the ring carbons highly unfavorable under standard conditions. uoanbar.edu.iq Therefore, reactions with electrophiles are overwhelmingly expected to occur on the more nucleophilic amine nitrogen.

Intramolecular Cyclization Reactions Involving the Amino Group

The nucleophilic character of the ethylamino group enables its participation in intramolecular cyclization reactions to form fused heterocyclic systems. These transformations are synthetically valuable for constructing complex molecular architectures. One prominent pathway is the construction of fused imidazole (B134444) rings, such as imidazo[1,2-a]pyridines, which are scaffolds of significant interest in medicinal chemistry.

A common strategy involves a two-step process:

Reaction with an α-haloketone: The ethylamino group acts as a nucleophile, displacing the halide from an α-haloketone to form an N-alkylated intermediate.

Intramolecular Cyclization: Under appropriate conditions (often thermal or acid-catalyzed), the pyridine ring nitrogen attacks the ketone carbonyl, followed by dehydration, to yield the fused aromatic imidazo[1,2-a]pyridine (B132010) system.

Alternatively, reductive cyclization pathways can be envisioned where a substituent introduced via the amino group cyclizes onto another part of the molecule following a reduction step. nih.govnih.govrsc.org

Transformations of the Nitro Group

The nitro group at the 5-position is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity. It is also a versatile functional handle that can be transformed into other functionalities, most notably an amino group, or can serve as a leaving group in nucleophilic aromatic substitution.

Reductive Transformations to Amino Functionalities (e.g., to 5-aminonicotinates)

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. This conversion dramatically alters the electronic properties of the molecule, transforming the strongly deactivating nitro group into a strongly activating amino group. The resulting product, Methyl 6-(ethylamino)-5-aminonicotinate, is a valuable synthetic intermediate, particularly for the synthesis of fused heterocycles like pyridopyrazines.

A variety of reducing agents and conditions can be employed for this transformation, with the choice often depending on the presence of other reducible functional groups.

| Reducing Agent/System | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Generally clean and high-yielding. Can sometimes reduce other functional groups. |

| Metal/Acid Systems | Fe/HCl, Sn/HCl, SnCl₂/HCl | Classic, robust methods. Often require stoichiometric amounts of metal and strong acid. |

| Transfer Hydrogenation | Ammonium formate (B1220265), Hydrazine | Uses a hydrogen donor in the presence of a catalyst (e.g., Pd/C). Milder than direct hydrogenation. |

| Sodium Dithionite | Na₂S₂O₄ | A mild reducing agent often used in aqueous media. |

Chemoselective Reduction Strategies for Nitro-Containing Pyridines

In a molecule containing multiple reducible functional groups, such as the ester in Methyl 6-(ethylamino)-5-nitronicotinate, chemoselectivity is crucial. The goal is to reduce the nitro group while leaving the methyl ester intact. While many standard reduction methods are compatible with esters, certain reagents are particularly noted for their high chemoselectivity.

Strategies for achieving chemoselective reduction of the nitro group include:

Catalytic Transfer Hydrogenation: Using reagents like ammonium formate or cyclohexene (B86901) with a palladium catalyst is often mild enough to selectively reduce the nitro group without affecting ester functionalities.

Metal-mediated reductions in neutral or basic conditions: Systems like zinc dust in aqueous ammonium chloride can be effective. nih.gov

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) can selectively reduce one nitro group in the presence of another, and are generally mild towards esters.

The selection of the optimal method depends on the specific substrate and desired outcome, but numerous protocols exist to achieve the selective transformation to the 5-amino derivative.

Reactions Exploiting the Nitro Group as a Leaving Group or Electrophile

The strong electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, activates the ring for Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org In this mechanism, a potent nucleophile can attack the carbon atom bearing the nitro group, leading to its displacement as a nitrite (B80452) ion.

For this reaction to be efficient, the following conditions are typically required:

A strong nucleophile: Alkoxides, thiolates, or amines are common examples.

Activation of the ring: The presence of strong electron-withdrawing groups (like the nitro group itself, the ester, and the ring nitrogen) is essential to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. nih.govwikipedia.orglibretexts.org

The nitro group is positioned meta to the ring nitrogen but ortho to the ethylamino group and para to the C-2 position of the pyridine. Nucleophilic attack at the C-5 position would be stabilized by resonance involving the ester group and the ring nitrogen, making the displacement of the nitro group a feasible transformation. This pathway provides a method for introducing a variety of nucleophilic substituents at the 5-position of the pyridine ring. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org

Ester Group Reactivity and Interconversions

The methyl ester functionality at the C-3 position of this compound is a key site for chemical modification. Its reactivity is characteristic of carboxylic acid esters, primarily involving reactions at the electrophilic carbonyl carbon. These transformations allow for the conversion of the ester into other functional groups, providing pathways to a diverse range of derivatives.

Hydrolysis and Transesterification Reactions

The ester group can be readily converted to the corresponding carboxylic acid or another ester through hydrolysis and transesterification, respectively. These reactions are fundamental for modifying the solubility and pharmacokinetic properties of the molecule or for preparing it for subsequent coupling reactions.

Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 6-(ethylamino)-5-nitronicotinic acid, can be achieved under either acidic or basic conditions. masterorganicchemistry.com Basic hydrolysis, often termed saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with a higher-boiling alcohol, such as isopropanol (B130326) or butanol, in the presence of a catalyst like sulfuric acid or sodium methoxide, would lead to the formation of the corresponding isopropyl or butyl ester. Driving the equilibrium towards the desired product often requires using a large excess of the new alcohol or removing the methanol (B129727) byproduct as it forms. masterorganicchemistry.commdpi.com

| Reaction Type | Typical Reagents | Product | Key Conditions |

|---|---|---|---|

| Basic Hydrolysis (Saponification) | NaOH(aq) or KOH(aq), followed by H₃O⁺ | 6-(ethylamino)-5-nitronicotinic acid | Room temperature to reflux; subsequent acidification. |

| Acid-Catalyzed Transesterification | R-OH (e.g., Ethanol (B145695), Isopropanol), H₂SO₄ (cat.) | Ethyl 6-(ethylamino)-5-nitronicotinate | Reflux in excess alcohol (R-OH). |

| Base-Catalyzed Transesterification | R-OH (e.g., Benzyl alcohol), NaOR (cat.) | Benzyl 6-(ethylamino)-5-nitronicotinate | Anhydrous conditions, reflux. |

Nucleophilic Acyl Substitution at the Ester Carbonyl

Nucleophilic acyl substitution is a broad class of reactions that defines the reactivity of the ester group. libretexts.org It follows a two-step addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently expels the methoxide leaving group to form a new carbonyl compound. libretexts.orglibretexts.org The reactivity of the ester is moderate compared to more activated carboxylic acid derivatives like acid chlorides or anhydrides.

Key transformations include:

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide. This reaction often requires heating or catalytic activation due to the lower nucleophilicity of amines compared to alkoxides. For example, treatment with ethylamine (B1201723) could yield N-ethyl-6-(ethylamino)-5-nicotinamide.

Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts this compound into [6-(ethylamino)-5-nitropyridin-3-yl]methanol. Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Reaction with Organometallic Reagents: Grignard reagents (RMgX) or organolithium reagents (RLi) add to the ester carbonyl. The initial reaction forms a ketone intermediate which, being more reactive than the starting ester, rapidly reacts with a second equivalent of the organometallic reagent. After an acidic workup, the final product is a tertiary alcohol.

| Transformation | Reagent | Resulting Functional Group | Example Product Name |

|---|---|---|---|

| Amidation | Ammonia (NH₃) or RNH₂ | Primary or Secondary Amide | 6-(ethylamino)-5-nitronicotinamide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | [6-(ethylamino)-5-nitropyridin-3-yl]methanol |

| Grignard Reaction | 2 eq. Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol | 2-[6-(ethylamino)-5-nitropyridin-3-yl]propan-2-ol |

Pyridine Ring Functionalization and Derivatization Strategies

The pyridine core of this compound is substituted with both electron-donating (ethylamino) and electron-withdrawing (nitro, methyl ester) groups. This substitution pattern creates a complex electronic landscape that dictates the regioselectivity of further functionalization reactions.

Exploration of Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on pyridine rings is generally difficult because the lone pair on the nitrogen atom can coordinate with the electrophile or Lewis acid catalyst, leading to the formation of a highly deactivated pyridinium (B92312) species. rsc.org Furthermore, the pyridine ring itself is inherently electron-deficient. In the case of this compound, the presence of two strong electron-withdrawing groups (nitro and ester) further deactivates the ring towards electrophilic attack.

However, the powerful activating and ortho-, para-directing ethylamino group at the C-6 position counteracts this deactivation to some extent. The potential sites for electrophilic attack are the C-2 and C-4 positions, which are ortho and para to the ethylamino group, respectively. The C-4 position is sterically more accessible. Despite the activating effect of the amino group, forcing conditions would likely be required for reactions such as nitration, halogenation, or sulfonation, and yields may be low due to competing side reactions or degradation. libretexts.org

| EAS Reaction | Potential Reagents | Predicted Major Regioisomer | Challenges |

|---|---|---|---|

| Halogenation | Br₂/FeBr₃ or NBS | Substitution at C-2 or C-4 | Strong ring deactivation, potential for N-coordination. |

| Nitration | HNO₃/H₂SO₄ | Substitution at C-2 or C-4 | Extremely harsh conditions required, high risk of degradation. |

| Sulfonation | Fuming H₂SO₄ | Substitution at C-2 or C-4 | Requires high temperatures, potential for complex mixtures. |

Further Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

The pyridine ring, particularly when substituted with strong electron-withdrawing groups like a nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The nitro group at the C-5 position strongly activates the ortho (C-4, C-6) and para (C-2) positions to nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.

In this compound, the C-6 position is already substituted. Therefore, the most likely sites for nucleophilic attack are the C-2 and C-4 positions. A nucleophile could potentially displace a hydrogen atom at one of these positions, particularly through a Vicarious Nucleophilic Substitution (VNS) mechanism, which is common for nitro-activated aromatic systems. acs.orgnih.gov For example, reaction with a carbanion stabilized by a leaving group could introduce an alkyl substituent at the C-2 or C-4 position. nih.gov If a good leaving group, such as a halogen, were present at the C-6 position instead of the ethylamino group (e.g., in a precursor like methyl 6-chloro-5-nitronicotinate), it would be readily displaced by a wide variety of nucleophiles (amines, alkoxides, thiolates). broadpharm.combldpharm.com

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. eie.grmdpi.com While the existing C-H bonds on the pyridine ring could potentially be functionalized through C-H activation strategies, a more common approach involves the introduction of a halide or triflate group to serve as a coupling partner.

For instance, the ethylamino group could be converted into a more suitable functional group for cross-coupling. However, a more direct strategy would involve starting from a halogenated precursor. Assuming a precursor like Methyl 2-chloro-6-(ethylamino)-5-nitronicotinate was available, it could undergo a variety of palladium- or copper-catalyzed cross-coupling reactions: beilstein-journals.org

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) in the presence of a palladium catalyst and a base would form a new C-C bond, introducing an aryl, heteroaryl, or alkyl group at the C-2 position. eie.gr

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with an amine (R₂NH) would form a new C-N bond, introducing a new amino substituent. dntb.gov.ua

Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne would install an alkynyl group, providing a valuable synthetic handle for further transformations.

These reactions provide a robust platform for elaborating the pyridine core, enabling the synthesis of complex molecules with diverse functionalities. rsc.org

| Coupling Reaction | Reactants (with hypothetical 2-chloro precursor) | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-C (aryl) |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | C-N (amine) |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | C-C (alkenyl) |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (alkynyl) |

Integration into Cascade and Multicomponent Reaction Sequences

The pyridine core is a ubiquitous motif in pharmaceuticals and agrochemicals, driving significant research into efficient synthetic methodologies. nih.govorganic-chemistry.org Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are a cornerstone of modern heterocyclic chemistry. taylorfrancis.com These reactions, along with cascade sequences, are instrumental in building molecular complexity in a time- and resource-efficient manner.

Development of One-Pot Synthesis Protocols

The development of one-pot synthesis protocols for highly substituted pyridines, such as the target compound, would likely draw from well-established methodologies like the Hantzsch or Bohlmann-Rahtz pyridine syntheses, or more modern variations thereof. taylorfrancis.comacsgcipr.org These reactions are often amenable to one-pot procedures, sometimes under microwave irradiation or with the aid of green catalysts to improve yields and reaction times. acs.orgnih.govfrontiersin.org

A hypothetical one-pot synthesis for a structure analogous to this compound could be envisioned through a multicomponent approach. The key would be the selection of appropriate precursors that could assemble the substituted pyridine ring in a single, orchestrated sequence. For instance, a modified Hantzsch-type reaction is a plausible route. The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. nih.govfrontiersin.org

To construct a molecule with the substitution pattern of this compound, one might consider a multi-component reaction involving a β-enamino nitrile, an active methylene (B1212753) compound, and a source of the remaining carbon atoms of the pyridine ring. The reaction would likely proceed through a series of tandem reactions, such as Michael addition, cyclization, and elimination, all within a single pot.

Below are illustrative data tables based on known one-pot syntheses of substituted pyridines that are structurally related to the target compound. These examples demonstrate the feasibility and general conditions for such transformations.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Thiophenol | Et3N or DABCO | Polysubstituted Pyridine | Moderate to High |

| p-formylphenyl-4-toluenesulfonate | Ethyl cyanoacetate | Acetophenone derivative | Ammonium acetate, Microwave | 3-Cyanopyridine derivative | 82-94 |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Fe3O4@SiO2 catalyst | Dihydropyridine | up to 96 |

| Phenylacetonitrile derivative | Benzonitrile derivative | Phenylacetylene derivative | KN(SiMe3)2 | 2-Amino-3,4,6-triarylpyridine | 14-97 |

The data in Table 1, sourced from various studies on multicomponent pyridine synthesis, highlights the versatility of these one-pot methods. acs.orgfrontiersin.orgacs.orgnanoscalereports.com By carefully selecting the starting materials and optimizing the reaction conditions, a wide array of functionalized pyridines can be accessed efficiently.

For the specific synthesis of a compound like this compound, a potential one-pot strategy could involve the reaction of a nitro-substituted active methylene compound, an enamine derived from ethylamine, and a suitable three-carbon synthon. The development of such a protocol would require empirical investigation to identify the optimal reactants, catalyst, and reaction conditions to achieve the desired regioselectivity and yield.

Another approach could be a cascade reaction starting from a pre-functionalized pyridine ring, where further substitutions are introduced in a one-pot sequence. For example, a one-pot diazotization of an aminopyridine followed by nucleophilic substitution could be a viable strategy for introducing different functional groups onto the pyridine scaffold. scientific.nettpu.ru

The following table outlines a hypothetical reaction sequence based on analogous transformations reported in the literature.

| Step | Reaction Type | Key Intermediates | Potential Reagents |

|---|---|---|---|

| 1 | Knoevenagel Condensation | α,β-Unsaturated nitro compound | Nitroacetate, Aldehyde |

| 2 | Michael Addition | Adduct of enamine and nitroalkene | Enamine, α,β-Unsaturated nitro compound |

| 3 | Intramolecular Cyclization & Aromatization | Dihydropyridine intermediate | Oxidizing agent (if necessary) |

Advanced Spectroscopic and Structural Elucidation Studies

Sophisticated Spectroscopic Techniques for Structure Confirmation

A combination of spectroscopic methods is typically utilized to build a complete picture of a molecule's structure. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

1D NMR (¹H and ¹³C): ¹H NMR would be used to identify the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity through spin-spin coupling. For Methyl 6-(ethylamino)-5-nitronicotinate, one would expect to observe distinct signals for the aromatic proton on the pyridine (B92270) ring, the protons of the ethyl group (a quartet and a triplet), and the protons of the methyl ester group (a singlet). ¹³C NMR would identify the number of unique carbon atoms and provide information about their hybridization and chemical environment.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments would be crucial for unambiguously assigning the signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for instance, confirming the coupling between the CH₂ and CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon atom to which it is directly attached.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Expected Integration |

| Aromatic CH | δ 8.0 - 9.0 | s | - | 1H |

| NH | δ 7.0 - 8.0 | br s | - | 1H |

| OCH₃ | δ 3.8 - 4.0 | s | - | 3H |

| CH₂ (ethyl) | δ 3.4 - 3.6 | q | ~7 | 2H |

| CH₃ (ethyl) | δ 1.2 - 1.4 | t | ~7 | 3H |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₉H₁₁N₃O₄), the expected exact mass would be calculated and compared to the experimentally determined value.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. Key expected vibrational bands for this compound would include:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3300 - 3500 | Secondary amine |

| C-H stretch (aromatic) | 3000 - 3100 | Pyridine ring |

| C-H stretch (aliphatic) | 2850 - 3000 | Ethyl and methyl groups |

| C=O stretch | 1700 - 1730 | Ester carbonyl |

| C=C and C=N stretch | 1500 - 1600 | Aromatic ring |

| N-O stretch (nitro group) | 1500 - 1550 and 1300 - 1350 | Asymmetric and symmetric stretching |

| C-O stretch | 1000 - 1300 | Ester |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is expected to show characteristic absorption maxima (λ_max) due to the presence of the conjugated pyridine ring system substituted with electron-donating (ethylamino) and electron-withdrawing (nitro and methyl ester) groups. These transitions are typically π → π* and n → π* in nature.

X-ray Crystallography for Precise Solid-State Structure Determination

While spectroscopic methods provide information about the structure of a molecule in solution or as a bulk sample, single-crystal X-ray crystallography provides the most precise and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique would allow for the exact measurement of bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. For this compound, as the molecule does not possess a stereocenter and is not inherently chiral, it would not be expected to exhibit a CD spectrum. Therefore, chiroptical spectroscopy would not be applicable for its stereochemical assignment.

Theoretical and Computational Chemistry of Methyl 6 Ethylamino 5 Nitronicotinate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 6-(ethylamino)-5-nitronicotinate, these calculations would provide a deep understanding of its electron distribution, stability, and reactive sites.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, an FMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO would likely be localized on the electron-rich ethylamino group and the pyridine (B92270) ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed over the electron-withdrawing nitro group and the ester functionality, indicating these as the probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity.

Conformational Analysis and Energy Landscapes

The biological activity and reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds.

A computational conformational analysis would involve systematically rotating the bonds of the ethylamino and methyl ester groups to identify the various possible conformers. The energy of each conformer would be calculated to determine their relative stabilities. The results would be presented as a potential energy landscape, highlighting the global minimum energy conformation (the most stable form) and other local minima. This information is critical for understanding how the molecule might interact with biological targets or other reactants.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry provides invaluable tools for studying the step-by-step pathways of chemical reactions, which are often difficult to probe experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Studies

To understand a chemical reaction involving this compound, such as its synthesis or degradation, computational chemists would first locate the transition state (TS) for each step of the proposed mechanism. The TS is the highest energy point along the reaction pathway. Its geometry and energy are crucial for determining the reaction's feasibility.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the reaction path downhill from the transition state to the reactants and products, confirming that the identified TS correctly connects the intended species.

Prediction of Spectroscopic Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The in-silico prediction of spectroscopic data for molecules like this compound provides valuable insights into its structural and electronic properties, often complementing or guiding experimental work. wsu.edu Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for obtaining accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. wsu.eduvt.edu

The process of predicting NMR chemical shifts for this compound would typically involve the Gauge-Including Atomic Orbital (GIAO) method, which is a common and reliable approach for calculating nuclear magnetic shielding tensors. escholarship.org The workflow begins with a geometry optimization of the molecule's structure to find its lowest energy conformation. This is crucial as chemical shifts are highly sensitive to the molecular geometry. nih.gov Following optimization, the magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) are calculated. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS).

For a molecule with the complexity of this compound, it is also important to consider the potential for multiple stable conformers, especially around the flexible ethylamino group. In such cases, a conformational search would be performed, and the NMR chemical shifts for each significant conformer would be calculated. A Boltzmann-weighted average of these shifts would then provide a final predicted spectrum that reflects the conformational ensemble at a given temperature. wsu.eduescholarship.org

The choice of DFT functional and basis set is critical for the accuracy of the predictions. A common approach involves using a hybrid functional, such as B3LYP or mPW1PW91, combined with a Pople-style basis set like 6-31G(d) or a more extensive basis set like 6-311+G(2d,p) for higher accuracy. escholarship.org

Below is an interactive table illustrating hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT/GIAO approach.

Interactive Data Table: Predicted NMR Chemical Shifts

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | H on C2 (pyridine ring) | 8.5 - 8.8 | Deshielded due to the electronegativity of the adjacent nitrogen and the nitro group. |

| ¹H | H on C4 (pyridine ring) | 7.9 - 8.2 | Influenced by the ester and nitro groups. |

| ¹H | NH proton | 6.5 - 7.0 | Broad signal, position is solvent and concentration dependent. |

| ¹H | -O-CH₃ (ester) | 3.8 - 4.1 | Typical range for a methyl ester. |

| ¹H | -CH₂- (ethyl group) | 3.4 - 3.7 | Quartet, deshielded by the adjacent nitrogen. |

| ¹H | -CH₃ (ethyl group) | 1.2 - 1.5 | Triplet, standard aliphatic range. |

| ¹³C | C2 (pyridine ring) | 150 - 155 | Affected by the ring nitrogen. |

| ¹³C | C3 (pyridine ring, with ester) | 120 - 125 | Shielded relative to other ring carbons. |

| ¹³C | C4 (pyridine ring) | 140 - 145 | Deshielded by the electron-withdrawing nitro group. |

| ¹³C | C5 (pyridine ring, with nitro) | 135 - 140 | Strongly influenced by the nitro group. |

| ¹³C | C6 (pyridine ring, with amino) | 155 - 160 | Deshielded by the nitrogen substituent. |

| ¹³C | C=O (ester) | 165 - 170 | Typical carbonyl carbon chemical shift. |

| ¹³C | -O-CH₃ (ester) | 52 - 55 | Standard for a methyl ester. |

| ¹³C | -CH₂- (ethyl group) | 40 - 45 | Attached to nitrogen. |

| ¹³C | -CH₃ (ethyl group) | 14 - 17 | Standard aliphatic range. |

Similarly, the prediction of vibrational frequencies using DFT calculations allows for the assignment of bands in an experimental infrared (IR) spectrum. After the initial geometry optimization, a frequency calculation is performed. This computes the second derivatives of the energy with respect to the atomic coordinates, yielding a set of vibrational modes and their corresponding frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data.

Key vibrational modes for this compound would include the N-H stretch of the amino group, the asymmetric and symmetric stretches of the nitro group, the C=O stretch of the ester, and various C-H and aromatic ring stretching and bending modes.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| C=O Stretch (Ester) | 1710 - 1730 | Strong |

| Aromatic C=C/C=N Stretch | 1580 - 1620 | Medium-Strong |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Ester) | 1100 - 1250 | Strong |

These computational predictions serve as a powerful guide for interpreting experimental spectra and can help in the structural elucidation of novel compounds. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide critical insights into its behavior in different environments, particularly concerning intermolecular interactions and the effects of solvents. nih.gov

An MD simulation of this compound would begin by defining a simulation box containing one or more molecules of this compound, along with a specified number of solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent like hexane). The interactions between all atoms in the system are described by a force field, such as AMBER, GROMACS, or CHARMM. nih.gov These force fields are collections of equations and associated parameters that calculate the potential energy of the system based on the positions of its atoms.

Once the system is set up, the simulation proceeds by solving Newton's equations of motion for each atom, allowing the system to evolve over a series of small time steps (typically on the order of femtoseconds). nih.gov This generates a trajectory that describes how the positions and velocities of the atoms change over time.

Analysis of this trajectory can reveal detailed information about intermolecular interactions. For this compound, key interactions would include:

Hydrogen Bonding: The N-H proton of the ethylamino group can act as a hydrogen bond donor. The oxygen atoms of the nitro and ester groups, as well as the nitrogen of the pyridine ring, can act as hydrogen bond acceptors. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds, both between molecules of the compound itself (dimerization) and with protic solvent molecules.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. Simulations can determine the preferred orientation (e.g., sandwich or T-shaped) and the interaction energy of these complexes.

Solvent effects are a crucial aspect that MD simulations can elucidate. nih.gov By running simulations in different solvents, one can observe how the solvent environment influences the conformation and interactions of this compound. For example:

In a protic solvent like water or methanol, one would expect strong hydrogen bonding between the solute and solvent molecules. This can disrupt solute-solute hydrogen bonds and stabilize more polar conformations of the molecule.

In an aprotic polar solvent like dimethyl sulfoxide (B87167) (DMSO), the solvent can act as a hydrogen bond acceptor, interacting with the N-H group.

In a nonpolar solvent like hexane, intramolecular hydrogen bonding (if sterically feasible) or solute-solute interactions (like dimerization through hydrogen bonding) would likely be more prevalent compared to interactions with the solvent.

The simulation results can be used to calculate various properties, such as the radial distribution function g(r), which describes the probability of finding another atom at a certain distance from a reference atom. This is particularly useful for visualizing the solvation shell structure around the molecule. Thermodynamic properties like the potential energy of interaction between the solute and solvent can also be computed to quantify the solvation effects. mdpi.com

Applications in Advanced Organic Synthesis Research

Role as a Versatile Synthetic Building Block for Complex Organic Molecules

The reactivity of Methyl 6-(ethylamino)-5-nitronicotinate is dictated by its distinct functional groups. The electron-withdrawing nitro and ester groups influence the electron density of the pyridine (B92270) ring, while the electron-donating ethylamino group also plays a crucial role in directing its reactivity. This electronic interplay makes the compound a versatile platform for constructing intricate organic molecules.

The functional groups on this compound can be selectively modified to generate a library of substituted pyridine derivatives. A key transformation is the reduction of the nitro group to an amino group. This reaction creates a 5,6-diaminopyridine derivative, which is a critical intermediate for further synthetic elaborations.

The resulting amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce further diversity. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, converted into amides by reacting with various amines, or transformed into hydrazides. nih.gov These modifications allow for the fine-tuning of the molecule's steric and electronic properties, which is essential for applications in medicinal chemistry and materials science. nih.govrsc.org

One of the most significant applications of this compound is in the synthesis of fused heterocyclic ring systems. The key step is the chemical reduction of the 5-nitro group to an amine, yielding a methyl 5,6-diaminonicotinate derivative. This ortho-diamine arrangement is a classic precursor for annulation reactions, where a second ring is fused onto the pyridine core.

For instance, condensation of this diamino intermediate with various reagents can lead to the formation of important bicyclic systems:

Imidazo[4,5-b]pyridines: Reaction with carboxylic acids, aldehydes, or their equivalents leads to the formation of the imidazole (B134444) ring fused to the pyridine core. These scaffolds are known to possess a wide range of biological activities, including antiproliferative and antiviral properties. mdpi.com

Triazolo[4,5-b]pyridines: Treatment with nitrous acid can lead to the formation of a fused triazole ring.

This strategy provides a direct route to complex heterocyclic frameworks that are prevalent in many biologically active compounds. nih.govmdpi.com

Table 1: Fused Heterocyclic Systems Derived from this compound Precursors

| Precursor Moiety | Reagent Class | Fused Ring System |

| 5,6-Diaminopyridine | Carboxylic Acids / Aldehydes | Imidazo[4,5-b]pyridine |

| 5,6-Diaminopyridine | Nitrous Acid | Triazolo[4,5-b]pyridine |

Precursor for Biologically Relevant Pyridine Scaffolds

The pyridine ring is considered a "privileged structural motif" in drug design, appearing in numerous FDA-approved drugs. nih.gov Nitropyridines like this compound serve as convenient starting materials for synthesizing these valuable scaffolds. nih.gov The ability to construct diverse and complex heterocyclic systems from this single precursor makes it highly valuable in the search for new therapeutic agents.

The scaffolds derived from this compound are central to the development of various enzyme inhibitors. The general synthetic strategy involves the initial reduction of the nitro group, followed by cyclization and subsequent functionalization to achieve potent and selective inhibition.

Dihydrofolate Reductase (DHFR) Inhibitors: Fused 6,5-ring systems, such as those derived from diaminopyridine precursors, have been investigated as antifolates that target DHFR. nih.gov These compounds are of interest in cancer chemotherapy. The synthetic route would leverage the ortho-diamine intermediate to build the fused ring system necessary for binding to the enzyme's active site. nih.gov

Tyrosinase Inhibitors: Pyridine-based structures have been incorporated into novel 1,3-diphenylurea (B7728601) derivatives that act as tyrosinase inhibitors. nih.gov These are relevant for treating hyperpigmentation disorders. A synthetic pathway could involve the reduction of the nitro group to an amine, which then serves as a key building block for constructing the urea (B33335) linkage. nih.gov

Carbonic Anhydrase Inhibitors: Pyrazolo[4,3-c]pyridine sulfonamides have shown activity as carbonic anhydrase inhibitors. mdpi.com The core pyrazolopyridine scaffold can be synthesized through multi-step reactions starting from functionalized pyridines, highlighting the utility of precursors like this compound.

Table 2: Examples of Enzyme Inhibitor Classes Based on Pyridine Scaffolds

| Enzyme Target | Scaffold Class | Potential Therapeutic Area |

| Dihydrofolate Reductase (DHFR) | Fused 6,5-Ring Heterocycles | Oncology |

| Tyrosinase | Pyridine-based Ureas | Dermatology |

| Carbonic Anhydrase | Pyrazolo[4,3-c]pyridines | Glaucoma, Epilepsy |

Beyond specific enzyme inhibition, the heterocyclic systems synthesized from this compound are valuable for broader chemical biology research. For example, imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for a range of biological activities, including antiproliferative, antibacterial, and antiviral effects. mdpi.com This demonstrates the compound's role in generating compound libraries for high-throughput screening to identify new biological probes and drug leads. The structural diversity achievable from this single starting material allows researchers to systematically explore structure-activity relationships (SAR) for various biological targets. mdpi.com

Utility in the Synthesis of Specialty Chemicals

While the primary research focus for this compound and related nitropyridines is in the pharmaceutical and life sciences sectors, their inherent reactivity also makes them useful as intermediates in the synthesis of other specialty organic compounds. xsu.com As highly functionalized heteroaromatic molecules, they can serve as building blocks for functional dyes, organic catalysts, and novel materials where specific electronic and structural properties are required. nih.govxsu.com

Future Research Directions and Perspectives

Development of Highly Efficient and Environmentally Benign Synthetic Routes

Future research should prioritize the development of synthetic pathways to Methyl 6-(ethylamino)-5-nitronicotinate that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Traditional methods for the synthesis of pyridine (B92270) derivatives can sometimes involve harsh reaction conditions, hazardous reagents, and the generation of significant waste.

Table 1: Comparison of Potential Green Synthesis Strategies

| Synthesis Strategy | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates. | Reduced reaction times, increased yields, and often milder reaction conditions. |

| Flow Chemistry | Performing reactions in a continuous flow system rather than in batches. | Improved safety, better heat and mass transfer, potential for automation and scalability. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | High atom economy, reduced number of synthetic steps, and operational simplicity. |

| Use of Green Solvents | Employing environmentally friendly solvents such as water, ethanol (B145695), or supercritical fluids. | Reduced environmental impact and improved safety profile of the process. |

| Catalytic Approaches | Developing novel catalysts to promote the desired transformations with high selectivity and efficiency. | Lower activation energies, reduced waste, and the potential for catalyst recycling. |

A key starting point for the synthesis of this compound could be the corresponding 6-chloro-5-nitronicotinate. The development of a green protocol for the nucleophilic aromatic substitution of the chlorine atom with ethylamine (B1201723) would be a significant advancement. This could involve exploring the use of recyclable catalysts and benign solvent systems to minimize the environmental footprint of the synthesis.

Exploration of Undiscovered Reactivity Patterns and Functional Group Interconversions

The unique arrangement of functional groups in this compound—an ethylamino group, a nitro group, and a methyl ester on a pyridine ring—offers a rich landscape for exploring novel chemical transformations.

The electron-donating nature of the ethylamino group and the electron-withdrawing nature of the nitro and ester groups create a unique electronic profile on the pyridine ring, which could lead to undiscovered reactivity patterns. Future studies could focus on:

Selective Reduction of the Nitro Group: Investigating selective reduction methods to convert the nitro group into an amino group, which would open up a wide range of further derivatization possibilities. The resulting 6,5-diaminonicotinate derivative could be a valuable building block for the synthesis of fused heterocyclic systems.

Reactivity of the Ethylamino Group: Exploring reactions such as N-alkylation, N-acylation, and cyclization reactions involving the ethylamino group to generate a library of derivatives with diverse functionalities.

Functional Group Interconversions: A systematic study of the interconversion of the functional groups present in the molecule would be highly valuable. For example, hydrolysis of the methyl ester to the corresponding carboxylic acid would provide a handle for amide bond formation, leading to another class of derivatives.

Table 2: Potential Functional Group Interconversions

| Starting Functional Group | Target Functional Group | Potential Reagents and Conditions |

| Nitro (-NO₂) | Amino (-NH₂) | Catalytic hydrogenation (e.g., H₂, Pd/C), metal-mediated reduction (e.g., SnCl₂, HCl) |

| Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) | Acid or base-catalyzed hydrolysis |

| Ethylamino (-NHCH₂CH₃) | N-Acetylethylamino (-N(COCH₃)CH₂CH₃) | Acetic anhydride, pyridine |

Advanced Applications in Medicinal Chemistry and Agrochemical Discovery through Synthetic Methodologies

Pyridine and its derivatives are privileged scaffolds in medicinal and agrochemical research, with a wide range of biological activities. researchgate.netresearchgate.net The nitropyridine moiety, in particular, is found in a number of compounds with interesting pharmacological properties. nih.govnih.gov Future research should focus on leveraging synthetic methodologies to explore the potential of this compound and its derivatives in these areas.

A systematic synthetic program to generate a library of analogues could be undertaken. This would involve modifying the ethylamino group, the ester, and the nitro group to probe the structure-activity relationship (SAR). For instance, varying the alkyl chain of the amino group or introducing different substituents on the nitrogen could significantly impact biological activity.

The potential applications to be explored include:

Anticancer Agents: Many nitropyridine derivatives have been investigated for their anticancer properties. nih.gov

Antimicrobial Agents: The pyridine scaffold is a common feature in many antibacterial and antifungal drugs. chempanda.com

Herbicides and Insecticides: Pyridine-based compounds are widely used in the agrochemical industry. researchgate.net

Integration with Automation and High-Throughput Synthesis Platforms

To accelerate the discovery process, the integration of automated synthesis and high-throughput screening is essential. Future research should aim to develop synthetic routes for this compound and its derivatives that are amenable to automation.

Flow chemistry, as mentioned earlier, is particularly well-suited for automated synthesis. nih.govnih.gov A continuous flow process could be developed for the key synthetic steps, allowing for the rapid and efficient production of a library of compounds. This library could then be screened for biological activity using high-throughput screening assays.

The development of a robust and automated synthetic platform would not only accelerate the exploration of the chemical space around this compound but also provide a powerful tool for the discovery of new drug candidates and agrochemicals. Researchers have developed efficient methods for manufacturing pyridine compounds, which could be adapted for this purpose. vcu.edu

Q & A

Q. How can researchers synthesize and characterize Methyl 6-(ethylamino)-5-nitronicotinate with high purity?

- Methodological Answer : Synthesis typically involves nitration and esterification steps under controlled conditions. For purification, use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient solvent system (e.g., hexane/ethyl acetate). Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra) and liquid chromatography–mass spectrometry (LCMS) to verify molecular weight and purity (>98%) . High-performance liquid chromatography (HPLC) with UV detection can assess purity, referencing retention times under standardized conditions (e.g., SMD-TFA05 mobile phase) .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

- Methodological Answer : Due to insufficient toxicity data (e.g., acute toxicity, mutagenicity, and ecotoxicity), assume the compound is hazardous. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and chemical goggles. Work in a fume hood to minimize inhalation risks. For spills, contain using sand or vermiculite, and dispose of waste in labeled containers . Consult institutional safety officers and consider preliminary toxicity assays (e.g., Ames test for mutagenicity) before large-scale use .

Advanced Research Questions

Q. How can experimental designs assess the compound’s stability under varying pH, temperature, and light conditions?

- Methodological Answer : Design stability studies by incubating the compound in buffers at pH 3–10 and temperatures ranging from 4°C to 40°C. Monitor degradation via HPLC at regular intervals (e.g., 0, 7, 14 days). For photostability, expose samples to UV-Vis light (ICH Q1B guidelines) and analyze using LCMS to identify degradation products (e.g., nitro group reduction or ester hydrolysis) . Statistical tools like ANOVA can quantify significant degradation pathways.

Q. How can researchers resolve contradictions in spectroscopic data between independent studies?

- Methodological Answer : Cross-validate data using multiple techniques:

- Compare NMR spectra with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts).

- Replicate experiments under identical conditions (solvent, concentration, instrument calibration).

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas of ambiguous peaks . Collaborative inter-laboratory studies can isolate methodological inconsistencies (e.g., solvent impurities or calibration errors) .

Q. What computational approaches model the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Employ DFT calculations (e.g., B3LYP/6-31G* basis set) to map electron density profiles and identify reactive sites (e.g., nitro group electrophilicity). Molecular dynamics simulations can predict solvation effects and transition states. Validate models with experimental kinetic data (e.g., reaction rates with amines or thiols). Software like Gaussian or ORCA is recommended .

Q. What environmental precautions are critical given the lack of ecological toxicity data?

- Methodological Answer : Assume the compound is ecotoxic. Prevent release into drains or water systems. For disposal, adsorb residual material onto activated carbon or vermiculite, and incinerate in a licensed facility. Conduct biodegradation studies (e.g., OECD 301F test) to assess persistence. Monitor nitrogen oxide emissions during thermal degradation due to the nitro group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.